molecular formula C15H11NO B1589616 (1H-Indol-7-yl)(phenyl)methanone CAS No. 70803-96-2

(1H-Indol-7-yl)(phenyl)methanone

Cat. No. B1589616
CAS RN: 70803-96-2
M. Wt: 221.25 g/mol
InChI Key: FIAMTEUKWUNTSP-UHFFFAOYSA-N
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Description

“(1H-Indol-7-yl)(phenyl)methanone” is a compound with the molecular formula C15H11NO . It is also known by other names such as 7-BENZOYLINDOLE and 7-benzoyl-1H-indole . The compound has a molecular weight of 221.25 g/mol .


Molecular Structure Analysis

The molecular structure of “(1H-Indol-7-yl)(phenyl)methanone” includes an indole ring attached to a phenyl ring via a methanone bridge . The InChI string for the compound is InChI=1S/C15H11NO/c17-15(12-5-2-1-3-6-12)13-8-4-7-11-9-10-16-14(11)13/h1-10,16H .


Chemical Reactions Analysis

The bromophenyl group in these compounds is a reactive site that can participate in further chemical reactions, such as Suzuki cross-coupling, which is a palladium-catalyzed reaction used to form carbon-carbon bonds.


Physical And Chemical Properties Analysis

“(1H-Indol-7-yl)(phenyl)methanone” has a topological polar surface area of 32.9 Ų and a complexity of 283 . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 2 .

Scientific Research Applications

  • Cancer Treatment

    • Field : Medical and Pharmaceutical Research
    • Application : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells .
    • Results : While specific results for “(1H-Indol-7-yl)(phenyl)methanone” are not available, indole derivatives in general have shown promise in treating various types of cancer .
  • Antimicrobial Activity

    • Field : Microbiology
    • Application : Some indole derivatives have been synthesized for their antimicrobial activity.
    • Results : The effectiveness of these compounds would depend on the specific derivative and the type of microbe being targeted.
  • Treatment of Various Disorders

    • Field : Medical and Pharmaceutical Research
    • Application : Indole derivatives have been used to treat various disorders in the human body .
    • Results : Indole derivatives have shown various biologically vital properties, indicating their potential effectiveness in treating a range of disorders .
  • Antiviral Activity

    • Field : Virology
    • Application : Indole derivatives have been synthesized for their antiviral activity .
    • Results : Specific indole derivatives have shown inhibitory activity against influenza A .
  • Anti-inflammatory Activity

    • Field : Pharmacology
    • Application : Indole derivatives have been used for their anti-inflammatory properties .
    • Results : The most effective compound of this series was found to be 4- (3- (1 H - indol-3-yl)-4, 5-dihydro-1 H -pyrazol-5-yl) phenol .
  • Antidiabetic Activity

    • Field : Endocrinology
    • Application : Indole derivatives have been used for their antidiabetic properties .
    • Results : Specific indole derivatives have shown promise in treating diabetes .
  • Anti-HIV Activity

    • Field : Virology
    • Application : Indole derivatives have been synthesized for their anti-HIV activity .
    • Results : Specific indole derivatives have shown promise in treating HIV .
  • Antioxidant Activity

    • Field : Pharmacology
    • Application : Indole derivatives have been used for their antioxidant properties .
    • Results : Specific indole derivatives have shown promise in treating conditions related to oxidative stress .
  • Antimicrobial Activity

    • Field : Microbiology
    • Application : Some indole derivatives have been synthesized for their antimicrobial activity .
    • Results : The effectiveness of these compounds would depend on the specific derivative and the type of microbe being targeted .
  • Antitubercular Activity

    • Field : Microbiology
    • Application : Indole derivatives have been synthesized for their antitubercular activity .
    • Results : Specific indole derivatives have shown promise in treating tuberculosis .
  • Antimalarial Activity

    • Field : Parasitology
    • Application : Indole derivatives have been synthesized for their antimalarial activity .
    • Results : Specific indole derivatives have shown promise in treating malaria .
  • Anticholinesterase Activities

    • Field : Neurology
    • Application : Indole derivatives have been synthesized for their anticholinesterase activities .
    • Results : Specific indole derivatives have shown promise in treating conditions related to cholinesterase .

properties

IUPAC Name

1H-indol-7-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15(12-5-2-1-3-6-12)13-8-4-7-11-9-10-16-14(11)13/h1-10,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAMTEUKWUNTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446861
Record name 7-BENZOYLINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Indol-7-yl)(phenyl)methanone

CAS RN

70803-96-2
Record name 7-BENZOYLINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A reaction vessel is charged with 2.23 liters of methylene chloride to which is added one mole of the 7-benzoylindoline obtained in Example 1. To this mixture is added 3.0 moles of activated manganese dioxide. This reaction mixture is agitated and heated at reflux for 24 hours to produce 7-benzoylindole. The produce is then filtered through a filter that will retain the manganese dioxide. The reaction vessel is rinsed with 0.2 liter of hot methylene chloride and the filter cake washed with this rinse. The 7-benzoylindole product obtained has a melting point of 100°-104.5° C.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
catalyst
Reaction Step Two
Quantity
2.23 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
XL Lyu, SS Huang, YQ Huang, YQ Li… - The Journal of …, 2020 - ACS Publications
Herein, we describe a method for the synthesis of aryl-(het)aryl ketones by Rh(III)-catalyzed direct coupling between quinoline-8-carbaldehydes and (het)arylboronic acids. The method …
Number of citations: 7 pubs.acs.org
HJ Zhang, F Su, TB Wen - The Journal of Organic Chemistry, 2015 - ACS Publications
The copper-catalyzed regioselective cross-dehydrogenative coupling of N-pyrimidylindoles with benzylic C(sp 3 )–H bonds has been developed. Di-tert-butyl peroxide was employed …
Number of citations: 44 pubs.acs.org

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